molecular formula C10H6Br2O4 B3033207 3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 98949-03-2

3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B3033207
CAS No.: 98949-03-2
M. Wt: 349.96 g/mol
InChI Key: ZIDMZBIYZNIQPJ-UHFFFAOYSA-N
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Description

3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H6Br2O4 and its molecular weight is 349.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Properties in Solar Cells

A study focused on the photovoltaic properties of chromen-2-one-based organic dyes, including derivatives of 6,7-dihydroxy-4-methyl-2H-chromen-2-one. These compounds were tested as photosensitizers in solar cells. The research, using Density Functional Theory, explored their electronic properties, such as polarizability, dipole moment, and hyperpolarizability. The study found that structural modifications in these dyes could enhance light-capturing and electron injection capabilities, significantly improving photoelectric conversion efficiency (Gad, Kamar, & Mousa, 2020).

Inhibition of Carbonic Anhydrases

Research on derivatives of 6,7-dihydroxy-3-(methylphenyl) chromenones, closely related to 3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one, examined their potential as inhibitors of human carbonic anhydrases. The study synthesized new compounds and tested them against carbonic anhydrase I and II. These findings are significant as carbonic anhydrases play crucial roles in physiological processes like respiration and acid-base balance (Basaran et al., 2008).

Crystal Structure Analysis

Studies have also been conducted on the crystal structure of chromen-2-one derivatives. One such study synthesized a compound closely related to this compound and analyzed its crystal structure, providing insights into its molecular arrangements and interactions. Such research is vital for understanding the physical and chemical properties of these compounds (Elenkova et al., 2014).

Antibacterial and Anticoagulant Activities

A study on isoxazoline chromene derivatives, which are structurally related to this compound, investigated their antibacterial and anticoagulant activities. This research contributes to the development of new pharmacological agents with potential therapeutic applications (Zghab et al., 2017).

Fluorescence Properties

A study highlighted the unique fluorescence properties of a compound similar to this compound. The research revealed that certain chromen-2-one derivatives exhibit distinct fluorescence behaviors in different solvents, which can be leveraged for developing fluorescent sensors and probes (Uchiyama et al., 2006).

Green Synthesis Catalyzed by L-Proline

A study on the green synthesis of chromen-2-one derivatives, catalyzed by L-proline, is relevant for sustainable chemistry practices. This research demonstrates an efficient and environmentally friendly method for synthesizing compounds similar to this compound (Shi & Shi, 2011).

Properties

IUPAC Name

3,8-dibromo-6,7-dihydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O4/c1-3-4-2-5(13)8(14)7(12)9(4)16-10(15)6(3)11/h2,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDMZBIYZNIQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419913
Record name 2H-1-Benzopyran-2-one, 3,8-dibromo-6,7-dihydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98949-03-2
Record name 2H-1-Benzopyran-2-one, 3,8-dibromo-6,7-dihydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one
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Reactant of Route 6
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